6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
説明
特性
IUPAC Name |
6-methyl-2-[[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12-7-8-17(24)23(21-12)11-14-9-22(10-14)18-13(2)19-15-5-3-4-6-16(15)20-18/h3-8,14H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUDVRBACXFEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC4=CC=CC=C4N=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoxaline Moiety: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors.
Coupling Reactions: The quinoxaline and azetidine intermediates are then coupled using a suitable linker, often involving alkylation or acylation reactions.
Formation of the Pyridazinone Core: The final step involves cyclization to form the pyridazinone ring, typically under basic or acidic conditions depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of alcohols or ketones.
Reduction: Reduction reactions can target the quinoxaline or pyridazinone rings, potentially leading to dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include hydroxylated, halogenated, or alkylated derivatives of the original compound.
科学的研究の応用
6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its complex structure and biological activity.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its mechanism of action.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its potential as a therapeutic drug.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
作用機序
The mechanism by which 6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting key biological processes. The azetidine ring may enhance binding affinity and specificity, while the pyridazinone core can modulate the compound’s overall stability and reactivity.
類似化合物との比較
Comparison with Structural Analogs
Structural and Physicochemical Properties
Substituent Effects on Core Heterocycles
- Target Compound: The 3-methylquinoxaline substituent introduces a planar, electron-deficient aromatic system, which may enhance DNA intercalation or protein-binding interactions. The molecular formula is inferred as C₁₇H₁₈N₆O (MW ≈ 322.37), though exact data are unavailable.
- Thienopyrimidines are associated with kinase inhibition and antiviral activity .
- JAK Inhibitor Intermediate (C₂₆H₂₃F₄N₉O, MW 553.51): Features a pyrrolo[2,3-d]pyrimidine group and fluorinated substituents, increasing lipophilicity and metabolic stability. Fluorine atoms enhance bioavailability and target affinity, common in kinase inhibitors like JAK blockers .
Melting Points and Stability
- Tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., compound 1l in ) exhibit melting points of 243–245°C, attributed to nitro and cyano groups that strengthen intermolecular forces. The target compound’s methyl and azetidine groups may reduce crystallinity compared to nitro-substituted analogs .
Tabulated Comparison of Key Compounds
生物活性
6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research outcomes.
Chemical Structure
The compound features a unique structure that includes a dihydropyridazinone core linked to a 3-methylquinoxaline moiety through an azetidine ring. This structural complexity is believed to contribute to its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of derivatives related to the quinoxaline structure. For instance, compounds derived from 3-methylquinoxaline have shown significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antibacterial Activity of Quinoxaline Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 11e | E. coli | 15 |
| 12g | S. aureus | 18 |
| 11c | P. aeruginosa | 12 |
Data adapted from studies on quinoxaline derivatives .
Anticancer Activity
The anticancer potential of 6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one has been investigated through in vitro assays against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The compound exhibited cytotoxic effects, primarily through the induction of apoptosis.
The proposed mechanism involves the inhibition of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a critical role in tumor angiogenesis. Inhibition of this pathway leads to reduced tumor growth and metastasis. Studies have also shown that the compound affects apoptotic markers such as caspase-3 and BAX, indicating its potential to trigger programmed cell death in cancer cells .
Research Findings and Case Studies
- In Vitro Studies : Compounds similar to 6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one were tested for their cytotoxicity against HepG-2 and MCF-7 cell lines. The most effective derivatives showed IC50 values in the micromolar range, demonstrating significant potential for further development as anticancer agents .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the quinoxaline and azetidine rings could enhance biological activity. For example, substituents that increase lipophilicity were found to improve cellular uptake and efficacy against cancer cells .
Q & A
Basic: What are the recommended synthetic routes for 6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one?
The synthesis typically involves multi-step reactions:
Quinoxaline precursor preparation : Start with 3-methylquinoxalin-2-one derivatives, synthesized via condensation of o-phenylenediamine with ketones or aldehydes under acidic conditions .
Azetidine functionalization : Introduce the azetidine ring via nucleophilic substitution or reductive amination. highlights the use of K₂CO₃ as a catalyst for coupling reactions involving heterocyclic moieties .
Dihydropyridazinone coupling : Attach the dihydropyridazinone moiety using alkylation or Mitsunobu reactions. For example, describes similar couplings using triazole-thiazole hybrids under solvent-dependent conditions (e.g., DMF or THF) .
Advanced: How can researchers optimize the coupling efficiency between the azetidine and quinoxaline moieties during synthesis?
Optimization strategies include:
- Catalyst screening : Test phase-transfer catalysts (PTCs) or bases like K₂CO₃, as in , which improved yields from <20% to 80% by increasing reaction temperature (70–75°C vs. 50–55°C) .
- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates. used ethanol and THF for similar couplings .
- Experimental design : Apply factorial designs to test variables (temperature, solvent, catalyst ratio) and analyze interactions using ANOVA .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- 1H/13C NMR : Confirm regiochemistry of the azetidine and quinoxaline moieties. validated benzimidazole derivatives by matching experimental and theoretical NMR shifts .
- IR spectroscopy : Identify functional groups (e.g., C=O in dihydropyridazinone at ~1700 cm⁻¹) .
- X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated in for a related quinoxaline derivative .
Advanced: How should researchers address discrepancies in NMR data between theoretical predictions and experimental results?
- Verify purity : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to rule out impurities, as in ’s drug analysis protocols .
- Dynamic effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR.
- 2D NMR : Employ HSQC or COSY to resolve overlapping signals, similar to ’s structural validation .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Enzyme inhibition assays : Test kinase or protease inhibition using fluorescence-based protocols (e.g., PI3Kα inhibition in ) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
Advanced: What experimental designs are optimal for assessing the compound’s stability under physiological conditions?
- Accelerated stability studies : Expose the compound to varied pH (1.2–7.4), temperatures (37–60°C), and light conditions. Monitor degradation via LC-MS ( ’s HPLC methods) .
- Long-term stability : Adopt split-plot designs (as in ) to analyze time-dependent degradation across replicates .
Basic: How can researchers confirm the purity of this compound post-synthesis?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and >95% peak area threshold ( ) .
- Elemental analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., ±0.4% tolerance, as in ) .
Advanced: What strategies mitigate byproduct formation during the alkylation of the azetidine ring?
- Protecting groups : Temporarily block reactive sites (e.g., Boc for amines) during coupling.
- Stoichiometric control : Limit excess reagents to prevent over-alkylation. ’s optimized molar ratios (1:1.2 substrate:catalyst) reduced byproducts .
Basic: What are the key solubility and stability considerations for handling this compound in biological assays?
- Solubility : Use DMSO for stock solutions (≤10 mM) and dilute in PBS or cell media. notes similar compounds’ ethanol compatibility .
- Storage : Lyophilize and store at -20°C under argon to prevent oxidation.
Advanced: How can computational methods predict the binding affinity of this compound to target proteins?
- Molecular docking : Use AutoDock Vina to simulate binding poses. ’s docking of triazole-thiazole hybrids into enzyme active sites (e.g., α-glucosidase) serves as a model .
- MD simulations : Validate docking results with 100-ns trajectories to assess binding stability.
Basic: What are the common synthetic intermediates for this compound, and how are they characterized?
Key intermediates include:
- 3-Methylquinoxalin-2-one : Characterized via melting point (255–256°C, ) and IR (C=O stretch at 1680 cm⁻¹) .
- Azetidine precursors : Confirmed by 1H NMR (e.g., azetidine methyl protons at δ 3.2–3.5 ppm) .
Advanced: How to design a study to resolve conflicting bioactivity data across different cell lines?
- Panel testing : Screen the compound against 10+ cell lines (e.g., NIH/3T3, HepG2) with strict culture condition controls (passage number, serum batch).
- Orthogonal assays : Combine cytotoxicity (MTT) with apoptosis (Annexin V) and target-specific assays (e.g., kinase inhibition). Reference ’s split-split plot design for multi-variable analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
